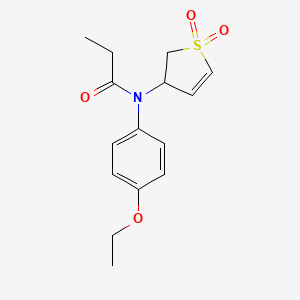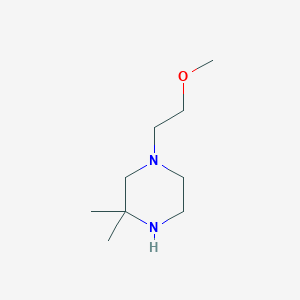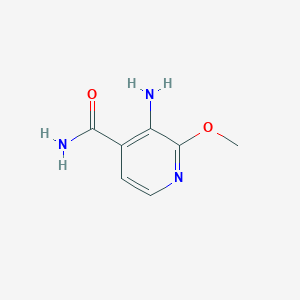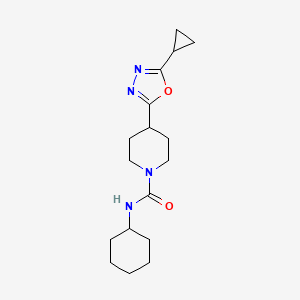
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides involves the reaction of (R)-(+)-2-(4-hydroxyphenoxy)propanoyl chlorides with 2-aminothiazole derivatives . This method could potentially be adapted for the synthesis of "N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide" by selecting appropriate starting materials and reaction conditions that would yield the desired 1,1-dioxido-2,3-dihydrothiophen-3-yl and 4-ethoxyphenyl substituents.
Molecular Structure Analysis
The molecular structure of a closely related compound was determined using X-ray diffraction analysis, which revealed that the crystal belonged to the tetragonal system with specific lattice parameters . Similarly, the structure of another related compound, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide, was analyzed using X-ray single crystal diffraction, indicating a triclinic system . These findings suggest that "N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide" may also crystallize in an ordered system, and its precise molecular structure could be elucidated using similar X-ray diffraction techniques.
Chemical Reactions Analysis
The bioassay results of the synthesized N-(thiazol-2-yl)-2-(4-aryloxyphenoxy)propionamides showed moderate to excellent herbicidal activity against certain grass species . This indicates that the compound of interest may also possess biological activity, which could be explored through similar bioassays. Additionally, the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scan of a related compound were investigated to estimate its chemical reactivity . These theoretical calculations could be applied to "N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide" to predict its reactivity and interaction with other molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using NMR, elemental analysis, EI-MS, and optical rotation . The antioxidant properties of a novel benzamide derivative were determined using the DPPH free radical scavenging test . These methods could be employed to comprehensively analyze the physical and chemical properties of "N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide," including its potential antioxidant activity.
科学的研究の応用
Antimicrobial and Antifungal Properties
Research has delved into the antimicrobial and antifungal properties of propionamide derivatives. A noteworthy study synthesized a series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, evaluating their in vitro antibacterial and antifungal activities. Remarkably, some of these compounds demonstrated significant antimicrobial activity, comparable to standard antibacterial and antifungal agents. This research highlights the therapeutic potential of propionamide derivatives in combating various microbial and fungal infections (Helal et al., 2013).
Herbicidal Activity
Another intriguing aspect of propionamide derivatives is their herbicidal activity. The synthesis and herbicidal properties of novel N-allyloxy/propargyloxy aryloxyphenoxy propionamide derivatives were explored, demonstrating that some compounds exhibited significant herbicidal effectiveness against certain grass species. These findings underscore the potential of these compounds in agricultural applications, offering a promising avenue for the development of new herbicides (Liu et al., 2016).
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4S/c1-3-15(17)16(13-9-10-21(18,19)11-13)12-5-7-14(8-6-12)20-4-2/h5-10,13H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTUQDHTAKEVSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)propionamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(2-Methoxyacetyl)-2,3-dihydroindol-5-yl]prop-2-enamide](/img/structure/B3003595.png)
![N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3003597.png)
![5-Bromo-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]furan-2-carboxamide](/img/structure/B3003601.png)


![N-(5-chloro-2-methylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3003606.png)


![3-[[1-(3-Chloropyridin-4-yl)piperidin-4-yl]methoxy]-6-cyclopropylpyridazine](/img/structure/B3003609.png)

![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B3003611.png)